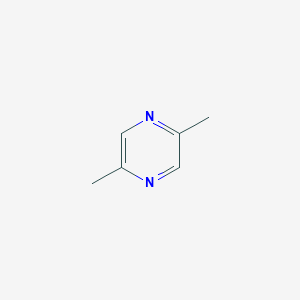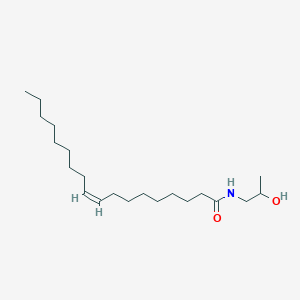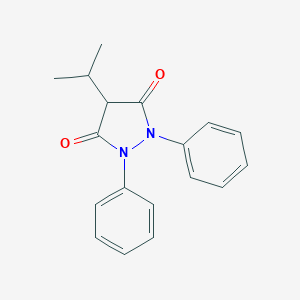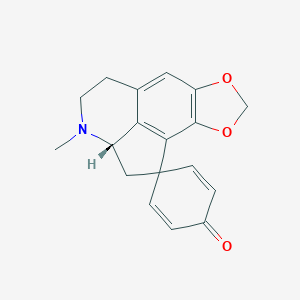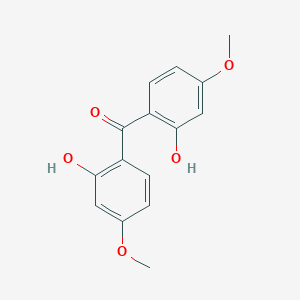
2,2-Diethyl-1,3-propanediol
Overview
Description
2,2-Diethyl-1,3-propanediol is an organic compound with the linear formula HOCH2C(C2H5)2CH2OH . It has a molecular weight of 132.20 .
Molecular Structure Analysis
The molecular structure of 2,2-Diethyl-1,3-propanediol can be represented as HOCH2C(C2H5)2CH2OH . The InChI key for this compound is XRVCFZPJAHWYTB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2-Diethyl-1,3-propanediol is a solid with a melting point of 59-61 °C . It has a molecular weight of 132.20 .Scientific Research Applications
Chemical Intermediate
“2,2-Diethyl-1,3-propanediol” is an important chemical intermediate that is widely used as a bifunctional organic compound . It plays a crucial role in the production of various polymer materials .
Production of Polyether
This compound is used in the production of polyether . Polyether is a type of polymer which is used in a variety of applications, including the production of polyurethane foams, adhesives, and sealants.
Production of Polyurethane
“2,2-Diethyl-1,3-propanediol” is also used in the production of polyurethane . Polyurethane is a versatile material used in many industrial and consumer products, including flexible and rigid foams, elastomers, and coatings.
Production of Polyesters
This compound is used as a monomer for the production of polyesters . Polyesters are used in a wide range of applications, from clothing and packaging to automotive and industrial uses.
Production of Polypropylene Terephthalate Fibers
“2,2-Diethyl-1,3-propanediol” is used as a monomer of polypropylene terephthalate fibers . These fibers are used in a variety of applications, including textiles, packaging, and automotive parts.
Protection of Carbonyl Groups
This compound is used for the protection of carbonyl groups as 4,4-dimethyl-1,3-dioxanes . This is often preferred to the more usual 1,3-dioxolanes due to easier separation and greater stability .
Synthesis of Paints, Lubricants, and Plasticizers
While not directly mentioned in the search results, it’s worth noting that similar compounds like Neopentyl glycol (2,2-dimethylpropane-1,3-diol) are used in the synthesis of paints, lubricants, and plasticizers . It’s possible that “2,2-Diethyl-1,3-propanediol” could have similar applications.
Stability Enhancer
Again, drawing a parallel with Neopentyl glycol, when used in the manufacture of polyesters, it enhances the stability of the product towards heat, light, and water . “2,2-Diethyl-1,3-propanediol” might share this property.
Safety and Hazards
Mechanism of Action
Target of Action
2,2-Diethyl-1,3-propanediol, also known as Prenderol , primarily targets the central nervous system, specifically the spinal interneurons . These interneurons play a crucial role in transmitting signals between sensory neurons and motor neurons.
Mode of Action
The compound has a depressant action on spinal interneurons, similar to that of mephenesin . This interaction results in a decrease in the excitability of these neurons, thereby reducing the transmission of nerve signals. The potency of 2,2-Diethyl-1,3-propanediol is approximately one-third of that of mephenesin, and its duration of action is shorter .
Biochemical Pathways
It is known that the compound can react with inorganic acids and carboxylic acids to form esters plus water . It can also be converted to aldehydes or acids by oxidizing agents .
Pharmacokinetics
It is known that the compound has a molecular weight of 1322007 , which may influence its absorption and distribution within the body
Result of Action
The primary result of the action of 2,2-Diethyl-1,3-propanediol is a depressant effect on the central nervous system, specifically on spinal interneurons . This leads to a reduction in the transmission of nerve signals, which can have various effects at the molecular and cellular level, depending on the specific physiological context.
Action Environment
The action, efficacy, and stability of 2,2-Diethyl-1,3-propanediol can be influenced by various environmental factors. For instance, the presence of inorganic acids, carboxylic acids, and oxidizing agents can affect the compound’s reactivity . Additionally, the compound’s physical properties, such as its melting point and boiling point , can be influenced by environmental conditions such as temperature and pressure.
properties
IUPAC Name |
2,2-diethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-7(4-2,5-8)6-9/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCFZPJAHWYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150923 | |
| Record name | Prenderol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethyl-1,3-propanediol | |
CAS RN |
115-76-4 | |
| Record name | 2,2-Diethyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenderol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenderol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prenderol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prenderol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethylpropanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENDEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40PF8120T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



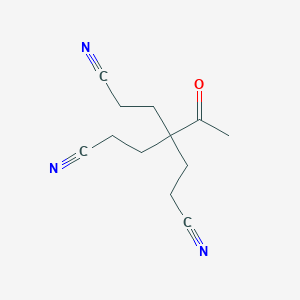
![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)


